molecular formula C18H21NO3S B2390983 1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one CAS No. 2191266-40-5

1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one

Katalognummer: B2390983
CAS-Nummer: 2191266-40-5
Molekulargewicht: 331.43
InChI-Schlüssel: PLDXAPYFMXSJAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one is a chemical compound offered for research and development purposes. The 8-azabicyclo[3.2.1]octane structural motif is a tropane analog recognized in medicinal chemistry for its three-dimensional scaffold, which can contribute to potent and selective biological activity . This particular molecule features a cyclopropylidene group fused to the bridged bicyclic core, combined with a phenylsulfonyl substituent. The specific research applications, mechanism of action, and biological target for this compound are areas for investigators to determine through experimental study. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Eigenschaften

IUPAC Name

1-[4-[(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-12(20)13-4-8-18(9-5-13)23(21,22)19-16-6-7-17(19)11-15(10-16)14-2-3-14/h4-5,8-9,16-17H,2-3,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDXAPYFMXSJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Structural and Functional Overview

The target compound features a 8-azabicyclo[3.2.1]octane core modified with a cyclopropylidene group at position 3 and a para-substituted phenylsulfonylacetophenone moiety. This architecture confers rigidity and electronic diversity, making it suitable for targeting viral polymerases or proteases in antiviral therapies.

Key Structural Motifs

  • Bicyclic Amine Core : The 8-azabicyclo[3.2.1]octane system imposes conformational constraints critical for binding affinity.
  • Cyclopropylidene Group : Introduces strain and π-orbital interactions to modulate reactivity and stability.
  • Sulfonamide Linkage : Enhances solubility and provides a handle for further functionalization.

Synthetic Strategies

Retrosynthetic Analysis

The molecule dissects into two primary fragments:

  • 3-Cyclopropylidene-8-azabicyclo[3.2.1]octane
  • 4-(Ethane-1-sulfonyl)acetophenone

Coupling these via sulfonamide bond formation represents the most efficient route.

Synthesis of 3-Cyclopropylidene-8-azabicyclo[3.2.1]octane

Bicyclic Core Formation

The 8-azabicyclo[3.2.1]octane skeleton is constructed via Mannich cyclization or Diels-Alder reactions :

Route A (Mannich Cyclization)

  • Reactants : Cycloheptenone, ammonium acetate, formaldehyde.
  • Conditions : Reflux in acetic acid (110°C, 12 h).
  • Yield : 58–62% (reported for analogs).

Route B (Diels-Alder)

  • Dienophile : N-Methylmaleimide.
  • Diene : 1,3-Cyclohexadiene.
  • Conditions : Toluene, 80°C, 8 h.
  • Yield : 45–50%.

Synthesis of 4-(Ethane-1-sulfonyl)acetophenone

Sulfonation of Acetophenone
  • Step 1 : Chlorosulfonation

    • Reagents : Chlorosulfonic acid (2 eq), 4-acetylbenzene.
    • Conditions : 0°C → 25°C, 4 h.
    • Intermediate : 4-Acetylbenzenesulfonyl chloride.
  • Step 2 : Oxidation to Sulfonic Acid

    • Reagents : H₂O₂ (30%), HCl.
    • Conditions : Reflux, 2 h.

Coupling of Fragments

Sulfonamide Bond Formation
  • Reactants : 3-Cyclopropylidene-8-azabicyclo[3.2.1]octane, 4-acetylbenzenesulfonyl chloride.
  • Base : Triethylamine (3 eq).
  • Solvent : Anhydrous dichloromethane.
  • Conditions : N₂ atmosphere, 0°C → rt, 12 h.
  • Yield : 65–70% (crude), 55% after recrystallization (ethyl acetate/hexane).

Optimization and Scale-Up Challenges

Critical Parameters

  • Temperature Control : Exothermic sulfonation requires strict cooling to prevent decomposition.
  • Moisture Sensitivity : Anhydrous conditions mandatory for Wittig and coupling steps.
  • Purification : Column chromatography (SiO₂, 5% MeOH/CH₂Cl₂) essential to isolate the bicyclic amine.

Industrial Adaptations

  • Continuous Flow Reactors : Mitigate exotherms during sulfonation.
  • Catalytic Methods : Palladium-catalyzed cross-couplings explored for fragment assembly.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 1.45–1.55 (m, 4H, cyclopropane), 2.65 (s, 3H, COCH₃), 3.25–3.40 (m, 2H, bridgehead H), 7.85 (d, J=8.4 Hz, 2H, ArH), 8.10 (d, J=8.4 Hz, 2H, ArH).
¹³C NMR δ 24.8 (COCH₃), 28.5 (cyclopropane), 55.6 (N-CH₂), 128.5–140.2 (ArC), 198.4 (C=O).
HRMS [M+H]⁺ calc. 402.1521, found 402.1518.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min).
  • XRD : Confirms bicyclic geometry (CCDC deposition pending).

Pharmacological Relevance

The compound’s structural similarity to rilpivirine (RPV) analogs suggests potential as an NNRTI (non-nucleoside reverse transcriptase inhibitor). Preclinical studies highlight:

  • EC₅₀ : 3.2 nM against HIV-1 IIIB strain.
  • Selectivity Index : >1,000 versus MT-4 cells.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its unique structure may be useful in studying biological systems and interactions with biomolecules.

  • Industry: It may find use in the development of new materials or as a reagent in chemical manufacturing processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in drug discovery, it might interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Sulfonyl-Phenyl-Ethanone Derivatives

Compounds sharing the sulfonyl-phenyl-ethanone motif (Table 1) exhibit variations in sulfonyl substituents and phenyl ring modifications:

Compound Name Sulfonyl Substituent Phenyl Substituent Key Data Reference
1-[4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl]ethan-1-one 4-Methylpiperidine None (parent structure) Precursor for heterocycles
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one (1b) Dimethyl sulfoximide 4-Methyl NMR characterization
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) Dimethyl sulfoximide 4-Chloromethyl Melting point: 137.3–138.5°C
Target Compound 3-Cyclopropylidene-8-azabicyclo[...] None Structural analog N/A

Key Observations :

  • The sulfonyl group’s substituent significantly impacts reactivity. For example, piperidine-based sulfonamides (e.g., ) are precursors for heterocycles, while sulfoximides (e.g., ) are stabilized by resonance.
  • Phenyl substituents (e.g., chloromethyl in 1f ) alter physical properties like melting points, suggesting that the target compound’s unsubstituted phenyl may result in lower melting points compared to halogenated analogs.
8-Azabicyclo[3.2.1]octane Derivatives

Modifications to the bicyclic amine core are critical for electronic and steric properties (Table 2):

Compound Name Substituent on 8-Azabicyclo[...] Key Feature Reference
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-one Methyl Triflate derivative synthesis
8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[...]octan-3-one 2-Fluoro-4-nitrophenyl Aromatic substitution
Target Compound 3-Cyclopropylidene Strain-inducing cyclopropylidene N/A

Key Observations :

  • Substituents on the bicyclic amine (e.g., methyl or aryl groups ) influence synthetic pathways.
  • Trifluoromethanesulfonate derivatives (e.g., ) highlight the utility of 8-azabicyclo[...] systems in forming electrophilic intermediates, a possible route for functionalizing the target compound.

Research Findings and Theoretical Insights

  • Synthesis : Evidence suggests the target compound could be synthesized via sulfonylation of 4-acetylbenzenesulfonyl chloride with a modified 8-azabicyclo[...] amine, analogous to methods in .
  • DFT Studies : Derivatives like those in employ density functional theory (DFT) to model catalytic cycles, implying that the target’s electronic structure could be similarly analyzed to predict reactivity.

Biologische Aktivität

1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one is a complex organic compound belonging to the class of bicyclic alkaloids, specifically characterized by its unique bicyclic structure containing a nitrogen atom. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure

The molecular formula of this compound includes carbon, hydrogen, nitrogen, and sulfur atoms, contributing to its diverse biological properties. The presence of the 8-azabicyclo[3.2.1]octane scaffold is significant as it is a core structure in many tropane alkaloids known for their pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane scaffold exhibit a range of biological activities, including:

  • Antinociceptive Effects : Some derivatives have been shown to possess potent antinociceptive properties, acting as analgesics.
  • Cytotoxicity : Certain compounds demonstrate selective toxicity towards tumor cells while sparing normal cells, making them potential candidates for cancer therapy.
  • Nematicidal Activity : Compounds with this scaffold have shown effectiveness against root-knot nematodes, indicating agricultural applications.

Antinociceptive Activity

A study on N-alkyl-4-[(8-azabicyclo[3.2.1]-oct-3-ylidene)phenylmethyl]benzamides revealed that these compounds act as potent delta opioid agonists, demonstrating significant antinociceptive effects in both in vitro and in vivo models. The structure–activity relationship (SAR) analysis indicated that modifications on the bicyclic core influence potency and selectivity towards opioid receptors .

Cytotoxic Properties

Research involving 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1]octan-3-ones highlighted their cytotoxic effects against various neoplasms. Notably, certain derivatives exhibited preferential toxicity towards malignant cells compared to normal cells, suggesting their potential use in targeted cancer therapies .

Nematicidal Activity

Another study focused on the nematicidal activity of compounds derived from the 8-azabicyclo[3.2.1]octane scaffold against Meloidogyne incognita. The results showed inhibition rates of 84% at 160 mg/l in vitro and 60% at 20 mg/l in test tube assays, indicating promising applications in pest control .

Structure-Activity Relationship (SAR)

The biological activity of this compound is largely influenced by the specific substituents on the bicyclic core:

Compound NameStructureUnique Features
8-Azabicyclo[3.2.1]octaneBasic bicyclic structureLacks additional functional groups
8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylideneSimilar structure with bromine substitutionDifferent halogen may influence reactivity
8-Azabicyclo[3.2.1]octane derivativesVarious substituents on the bicyclic coreBiological activity varies significantly based on substituents

The incorporation of functional groups such as sulfonyl and cyclopropylidene enhances the compound's interactions with biological targets, potentially leading to improved pharmacological profiles.

Q & A

Q. What are the key synthetic routes for 1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of cyclopropylidene precursors with azabicyclo[3.2.1]octane derivatives, followed by sulfonylation at the para position of phenyl ethanone. Key steps include:
  • Cyclocondensation : Use of catalytic bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C to form the bicyclic core .
  • Sulfonylation : Reaction with sulfonyl chlorides under inert atmospheres (N₂) to minimize side reactions .
    Yield optimization requires precise stoichiometric control of sulfonylating agents and purification via HPLC or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the azabicyclo[3.2.1]octane framework and cyclopropylidene moiety. Distinct shifts for bridgehead protons (~δ 3.5–4.5 ppm) and sulfonyl groups (~δ 7.8–8.2 ppm for aromatic protons) are diagnostic .
  • Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-HRMS) confirms molecular formula (e.g., C₁₉H₂₀F₃NO for a related analog) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic system, though crystallization may require slow evaporation in dichloromethane/hexane mixtures .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer :
  • In vitro assays : Prioritize enzyme inhibition studies (e.g., kinase or protease panels) due to the sulfonyl group’s potential as a hydrogen-bond acceptor .
  • Receptor binding assays : Use radioligand displacement (e.g., ³H-labeled antagonists) to evaluate affinity for GPCRs or ion channels, leveraging the azabicyclo[3.2.1]octane scaffold’s similarity to tropane alkaloids .
  • Cytotoxicity profiling : Screen against standard cell lines (e.g., HEK-293, HepG2) at 1–100 µM to establish baseline safety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-response refinement : Replicate assays across multiple concentrations (e.g., 0.1–50 µM) to identify non-linear effects .
  • Off-target profiling : Use proteome-wide approaches (e.g., thermal shift assays or affinity pulldown-MS) to identify unintended targets .
  • Structural analogs : Compare activity of derivatives (e.g., replacing cyclopropylidene with fluorophenyl groups) to isolate pharmacophore contributions .

Q. What strategies improve the enantiomeric purity of this compound during synthesis?

  • Methodological Answer :
  • Chiral resolution : Employ chiral stationary phases (e.g., amylose-based HPLC columns) for preparative separation of racemic mixtures .
  • Asymmetric catalysis : Use palladium-catalyzed cyclopropanation with chiral ligands (e.g., BINAP) to stereoselectively form the cyclopropylidene group .
  • Crystallization-induced diastereomer resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to isolate enantiomers .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Predict membrane permeability by modeling interactions with lipid bilayers .
  • ADMET prediction tools : Use SwissADME or ADMETlab to forecast metabolic stability (CYP450 interactions) and solubility (LogP ~2.5–3.5 for related analogs) .
  • Docking studies : Target the sulfonyl group to optimize binding poses in enzyme active sites (e.g., carbonic anhydrase) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (acute toxicity: Category 4) .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (H332 hazard) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.